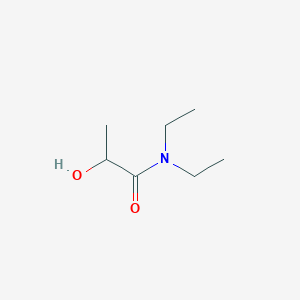
7a-Hydroxycholesterol3-Benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-Hydroxycholesterol3-Benzoate: is a derivative of cholesterol, specifically a benzoate ester of 7a-hydroxycholesterol. It is a white solid with a molecular formula of C34H50O3 and a molecular weight of 506.77 g/mol . This compound is significant in various biochemical and pharmacological studies due to its unique structural properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7a-Hydroxycholesterol3-Benzoate typically involves the solvolysis of 7a-bromocholesterol benzoate with potassium acetate in acetic acid. This reaction yields 7a-acetoxycholesterol benzoate, which is then reduced with lithium aluminum hydride to produce 7a-hydroxycholesterol . The key steps in this synthesis are:
Solvolysis: 7a-bromocholesterol benzoate + potassium acetate in acetic acid.
Reduction: 7a-acetoxycholesterol benzoate + lithium aluminum hydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7a-Hydroxycholesterol3-Benzoate can undergo oxidation to form 7-ketocholesterol derivatives.
Reduction: Reduction reactions can convert 7-keto derivatives back to 7a-hydroxy derivatives.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 7-ketocholesterol derivatives.
Reduction: 7a-hydroxycholesterol.
Substitution: Various substituted cholesterol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 7a-Hydroxycholesterol3-Benzoate is used as an intermediate in the synthesis of other complex steroidal compounds. It serves as a precursor for various biochemical transformations.
Biology: In biological studies, this compound is used to investigate the metabolic pathways of cholesterol and its derivatives. It helps in understanding the role of cholesterol in cellular processes and disease mechanisms.
Medicine: this compound has potential applications in the development of therapeutic agents targeting cholesterol-related disorders. It is also studied for its role in modulating cholesterol metabolism and its effects on cardiovascular health.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and pharmaceuticals. Its unique properties make it valuable in the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 7a-Hydroxycholesterol3-Benzoate involves its interaction with specific enzymes and receptors in the body. It is a precursor in the enzymatic conversion of cholesterol to bile acids, a process crucial for cholesterol homeostasis . The compound acts on molecular targets such as cholesterol 7a-hydroxylase (CYP7A1), which catalyzes the rate-determining step in bile acid synthesis .
Comparación Con Compuestos Similares
7a-Hydroxycholesterol: A direct precursor in bile acid synthesis.
7-Ketocholesterol: An oxidized form of cholesterol with distinct biological activities.
Cholesterol Benzoate: A benzoate ester of cholesterol used in various synthetic applications.
Uniqueness: 7a-Hydroxycholesterol3-Benzoate is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike its analogs, it combines the hydroxyl group at the 7a position with a benzoate ester, making it a valuable intermediate in synthetic and biochemical studies.
Propiedades
Fórmula molecular |
C34H50O3 |
|---|---|
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3 |
Clave InChI |
YAQOZGBTTMUPRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


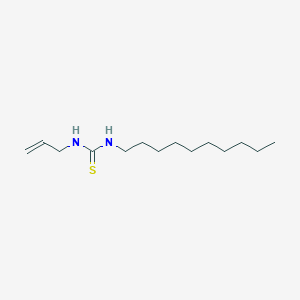
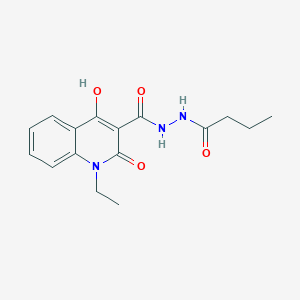
![4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11996533.png)



![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)

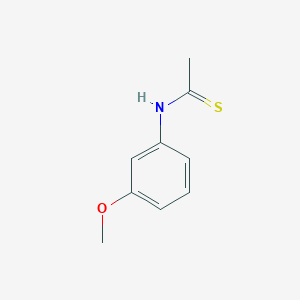
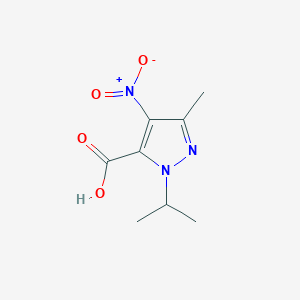

![1-[2-(Isopropylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B11996564.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996570.png)
